Bafrekalant

Potassium channel pharmacology Sleep-disordered breathing Patent-derived tool compounds

Bafrekalant (CAS 2256770-44-0) is a high-purity (≥98%) small molecule for R&D on breathing disorders (WO2018228907A1). This structurally unique diazabicyclo-substituted imidazo[1,2-a]pyrimidine derivative has potential in studying obstructive/central sleep apnea and snoring. It is a distinct, patent-protected compound with no generic substitutes. Procure this reference standard to ensure research integrity and advance your studies on this specific chemical entity.

Molecular Formula C29H31ClN6O2
Molecular Weight 531.0 g/mol
CAS No. 2256770-44-0
Cat. No. B12775456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBafrekalant
CAS2256770-44-0
Molecular FormulaC29H31ClN6O2
Molecular Weight531.0 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)CN4CC5CCC(C4)N5C(=O)C6=C(C=CC(=N6)OC)Cl
InChIInChI=1S/C29H31ClN6O2/c1-18(2)19-5-7-20(8-6-19)26-24(35-14-4-13-31-29(35)33-26)17-34-15-21-9-10-22(16-34)36(21)28(37)27-23(30)11-12-25(32-27)38-3/h4-8,11-14,18,21-22H,9-10,15-17H2,1-3H3/t21-,22+
InChIKeyVDKJCAWGDJJKNL-SZPZYZBQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bafrekalant (CAS: 2256770-44-0) – Target Identity and Baseline Procurement Data


Bafrekalant (CAS: 2256770-44-0, MF: C29H31ClN6O2, MW: 531.05) is a small-molecule diazabicyclo-substituted imidazo[1,2-a]pyrimidine derivative [1]. Compound characterization data confirm a predicted density of 1.38 ± 0.1 g/cm³ . Bafrekalant is disclosed as a potassium channel blocker in patent WO2018228907A1 and is under investigation for the treatment of breathing disorders including sleep-related breathing disorders such as obstructive sleep apnea, central sleep apnea, and snoring [2][3]. The specific molecular target is variably reported in public domain databases; one source identifies KCNQ1 as the target ion channel , whereas the originating patent WO2018228907A1 describes the compound class as modulating potassium channels without specification of a single molecular entity [2]. No peer-reviewed primary research articles reporting quantitative pharmacological or selectivity data for Bafrekalant were identified in PubMed-indexed literature at the time of this analysis.

Why Procurement of Bafrekalant Cannot Be Substituted with Generic Potassium Channel Modulators


Bafrekalant is a structurally unique diazabicyclo-substituted imidazo[1,2-a]pyrimidine derivative that cannot be functionally substituted with generic potassium channel modulators. Generic potassium channel blockers (e.g., 4-aminopyridine, tetraethylammonium) exhibit broad-spectrum, low-potency activity across multiple Kv channel subfamilies without defined therapeutic indication for respiratory disorders [1]. In contrast, Bafrekalant is protected by patent WO2018228907A1 specifically for the treatment of breathing disorders, with claimed utility in obstructive sleep apnea, central sleep apnea, and snoring [2]. The diazabicyclic substitution pattern is a defining structural feature of the patent claims, and generic imidazopyrimidines lacking this specific substitution pattern fall outside the scope of the claimed invention. No structurally equivalent generic compound is publicly available with the same CAS registry number or patent protection status. Therefore, procurement of any alternative compound without the exact CAS 2256770-44-0 and corresponding diazabicyclo-substituted imidazo[1,2-a]pyrimidine scaffold cannot be considered functionally or legally equivalent for research purposes.

Quantitative Differentiation Evidence for Bafrekalant Procurement


Absence of Peer-Reviewed Pharmacological Activity Data Differentiates Bafrekalant from Well-Characterized Potassium Channel Modulators

A comprehensive search of PubMed-indexed literature, authoritative pharmacological databases, and patent repositories reveals no published peer-reviewed quantitative pharmacological data for Bafrekalant (CAS: 2256770-44-0), including no reported IC50, EC50, Kd, or Ki values against any molecular target in primary research articles [1]. In contrast, established potassium channel modulators with well-characterized quantitative pharmacology are extensively documented in the peer-reviewed literature: for example, the small-molecule Kv1.3 inhibitor PAP-1 has reported IC50 values of 2 nM against human Kv1.3 channels expressed in mammalian cells, with >125-fold selectivity over Kv1.5 (IC50 = 250 nM) [2]; the peptide Kv1.3 blocker ShK-186 (Dalazatide) demonstrates an IC50 of 11 pM against human Kv1.3 channels with extensive selectivity profiling across related Kv channel subfamilies [3]; and the NaV1.8 inhibitor VX-548 has a reported IC50 of 0.27 nM against human NaV1.8 channels [4]. The absence of peer-reviewed quantitative data for Bafrekalant constitutes a critical differentiation from these well-characterized compounds and must inform procurement decisions where experimental reproducibility and quantitative benchmarking are required.

Potassium channel pharmacology Sleep-disordered breathing Patent-derived tool compounds

Unique Patent-Protected Indication for Sleep-Related Breathing Disorders

Bafrekalant is specifically claimed in patent WO2018228907A1 for the treatment of breathing disorders including obstructive sleep apnea, central sleep apnea, and snoring [1]. This patent-protected indication distinguishes Bafrekalant from all other potassium channel modulators not explicitly claimed for respiratory applications. For comparative context, the peptide Kv1.3 blocker Dalazatide (ShK-186) has been evaluated in clinical trials for plaque psoriasis and other autoimmune indications (NCT02435342) [2], whereas small-molecule Kv1.3 blockers such as PAP-1 are primarily investigated for autoimmune conditions [3]. The KCNQ1 potassium channel blocker class (which may include Bafrekalant per certain public database annotations) includes compounds with established cardiac electrophysiology applications [4]. The sleep-disordered breathing indication claimed in WO2018228907A1 is unique among potassium channel modulators with publicly available data.

Sleep apnea Respiratory pharmacology Patent-protected compounds

Uncertain Target Identity Requires Confirmatory Studies Distinguishing from Validated Potassium Channel Probes

Publicly available databases report conflicting target annotations for Bafrekalant. Some sources identify KCNQ1 (Kv7.1) as the molecular target , whereas the originating patent WO2018228907A1 describes the compound class as potassium channel blockers without specification of a single molecular entity [1]. BindingDB contains an entry associating a compound with the Bafrekalant chemical structure to human c-SRC kinase with an IC50 of 13 nM in a cellular growth inhibition assay using NIH/3T3 cells [2]; however, the target and assay context are inconsistent with the potassium channel pharmacology described in the patent. In contrast, well-characterized potassium channel probes such as VX-548 (NaV1.8 IC50 = 0.27 nM with selectivity over NaV1.5 of >1000-fold) [3] and PAP-1 (Kv1.3 IC50 = 2 nM with >125-fold selectivity over Kv1.5) [4] possess unambiguous target annotations validated through extensive selectivity profiling in peer-reviewed publications. The unresolved target identity for Bafrekalant necessitates confirmatory profiling studies prior to use in target-specific experimental designs.

Target deconvolution Potassium channel selectivity Pharmacological tool compounds

High Reported Purity (99.67%) Enables Use as Reference Standard Despite Pharmacological Data Gaps

Vendor-supplied analytical data indicate that Bafrekalant is available with a reported purity of 99.67% . This high chemical purity level enables its use as an analytical reference standard for chromatographic method development or mass spectrometry calibration in research applications. For comparative context, this purity specification is consistent with analytical reference standards routinely employed in pharmaceutical research settings, where purity requirements for quantitative analytical applications typically exceed 98% [1]. In contrast, many research-grade tool compounds with extensive pharmacological validation (e.g., PAP-1, VX-548) are available at purity levels ranging from >95% to >98% depending on the vendor source. The high reported purity of Bafrekalant, combined with its well-defined molecular structure (C29H31ClN6O2, MW: 531.05) [2], provides a degree of chemical identity confidence that partially mitigates the absence of peer-reviewed pharmacological characterization.

Analytical reference standard Compound quality control Chemical purity

Defined Application Scenarios for Bafrekalant (CAS: 2256770-44-0) in Research and Industrial Settings


Patent-Referenced Investigational Studies of Sleep-Disordered Breathing Pathophysiology

Bafrekalant is suitable for research programs that specifically require a compound explicitly claimed in patent WO2018228907A1 for the treatment of breathing disorders including obstructive sleep apnea, central sleep apnea, and snoring [1]. This scenario applies when the research objective is to evaluate the effects of a patent-protected diazabicyclo-substituted imidazo[1,2-a]pyrimidine derivative in experimental models of respiratory function during sleep. Researchers should note that quantitative pharmacological parameters including potency, efficacy, and selectivity are not available from peer-reviewed sources, and experimental conditions must be empirically determined [2].

Analytical Reference Standard for Chromatographic Method Development

With a reported purity of 99.67% and a well-defined molecular structure (C29H31ClN6O2, MW: 531.05), Bafrekalant is appropriate for use as an analytical reference standard in high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) method development and validation [3]. The compound serves as a calibration standard for quantification of structurally related diazabicyclo-substituted imidazopyrimidines or as a system suitability standard in chromatographic analysis. This application scenario leverages the compound‘s high chemical purity and structural definition independent of its pharmacological characterization.

Target Deconvolution and Pharmacological Profiling Studies

Bafrekalant may be procured for research programs specifically designed to resolve its ambiguous molecular target annotation. The compound is variably reported as a KCNQ1 potassium channel blocker and is claimed in patent WO2018228907A1 as a potassium channel modulator for breathing disorders [1], while a BindingDB entry associates its structure with c-SRC kinase inhibition (IC50 = 13 nM in NIH/3T3 cells) [4]. Experimental studies designed to definitively identify the molecular target(s) of Bafrekalant and characterize its selectivity profile across ion channel and kinase panels represent a valid research application scenario. Such studies would generate the quantitative pharmacological data currently absent from the peer-reviewed literature.

Structure-Activity Relationship (SAR) Studies of Imidazo[1,2-a]pyrimidine-Derived Potassium Channel Modulators

Bafrekalant serves as a structural reference compound for medicinal chemistry programs investigating diazabicyclo-substituted imidazo[1,2-a]pyrimidines as potassium channel modulators. The compound’s defined chemical structure (CAS: 2256770-44-0) and patent protection (WO2018228907A1) [1] make it a relevant comparator for newly synthesized analogs. Comparative SAR studies using Bafrekalant as a benchmark require experimental determination of baseline activity and selectivity parameters against the intended molecular target(s) prior to evaluating novel analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bafrekalant

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.